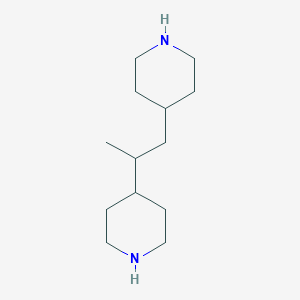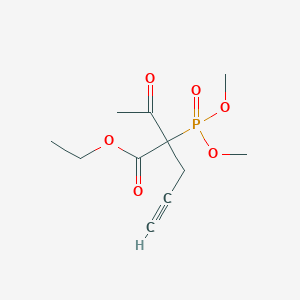
9,10-Bis(4-bromophenyl)-1-chloroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(4-bromophenyl)-1-chloroanthracene: is an anthracene-based derivative with the molecular formula C26H16Br2Cl. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including chemistry, materials science, and photophysics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-bromophenyl)-1-chloroanthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-bromophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3. The reaction is usually conducted in a solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with reduced bromine atoms.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 9,10-Bis(4-bromophenyl)-1-chloroanthracene is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives are explored for their ability to bind to DNA or proteins, which could lead to the development of new therapeutic agents .
Medicine: While direct medical applications of this compound are limited, its derivatives are investigated for their potential use in drug delivery systems and as fluorescent probes for imaging applications .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties make it a valuable component in the design of high-performance materials .
Mécanisme D'action
The mechanism of action of 9,10-Bis(4-bromophenyl)-1-chloroanthracene involves its interaction with various molecular targets. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparaison Avec Des Composés Similaires
- 9,10-Bis(4-phenyl)anthracene
- 9,10-Bis(4-ethynylphenyl)anthracene
- 9,10-Bis(4-aminophenyl)anthracene
Comparison: Compared to its analogs, 9,10-Bis(4-bromophenyl)-1-chloroanthracene exhibits unique photophysical properties due to the presence of bromine atoms. These atoms enhance the compound’s ability to participate in heavy-atom-induced intersystem crossing, leading to improved phosphorescence. Additionally, the chloro group provides further opportunities for functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
642473-64-1 |
|---|---|
Formule moléculaire |
C26H15Br2Cl |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
9,10-bis(4-bromophenyl)-1-chloroanthracene |
InChI |
InChI=1S/C26H15Br2Cl/c27-18-12-8-16(9-13-18)24-20-4-1-2-5-21(20)25(17-10-14-19(28)15-11-17)26-22(24)6-3-7-23(26)29/h1-15H |
Clé InChI |
UAASGTKOTOLDNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
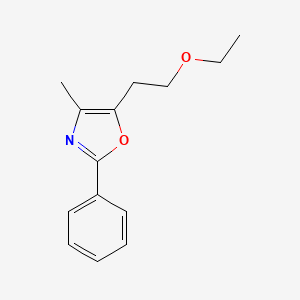
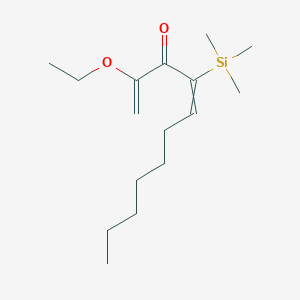
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-](/img/structure/B12587553.png)
![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)

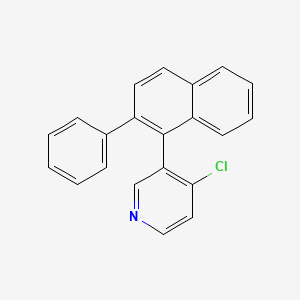
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)
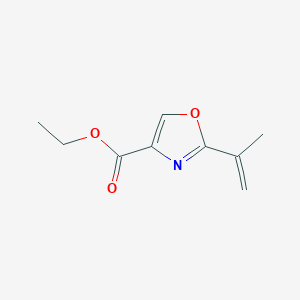
![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)
![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)
